![molecular formula C15H23N3O2 B2863492 (S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate CAS No. 256527-12-5](/img/structure/B2863492.png)
(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate
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Overview
Description
The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, yield, and IR spectra can be obtained experimentally .Scientific Research Applications
Hydrogen Bond Studies
A study by Baillargeon, Lussier, and Dory (2014) investigated the hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners. This research, involving compounds related to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," highlighted the significance of the orientation of carbamate and amide dipoles in molecular structure and their impact on the molecule's electric dipole moment, contributing to the understanding of molecular interactions and assembly in organic chemistry (Baillargeon, Lussier, & Dory, 2014).
Lithiation and Functionalization
Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl) pivalamide and related compounds, including tert-butyl N-(pyridin-3-ylmethyl)carbamate. This study is crucial for understanding the regioselective functionalization of pyridine derivatives, offering insights into synthetic strategies for modifying compounds like "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate" for pharmaceutical and material science applications (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Synthesis and Drug Intermediates
A process development study by Li et al. (2012) described a scalable synthesis method for an intermediate structurally similar to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," emphasizing its application in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This highlights the compound's relevance in the synthesis of therapeutic agents and the importance of efficient synthesis methods for complex organic molecules (Li et al., 2012).
Catalytic Applications
Research on (pyrazol-1-ylmethyl)pyridine nickel complexes by Ojwach et al. (2009) explored their use as catalysts for ethylene oligomerization and unusual Friedel−Crafts alkylation. While not directly involving "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," this study underscores the potential of pyridine-based compounds in catalysis, suggesting avenues for research into the catalytic capabilities of similar compounds (Ojwach, Guzei, Benade, Mapolie, & Darkwa, 2009).
Environmental Applications
The work by Zong and Thummel (2005) on a new family of Ru complexes for water oxidation, while not directly related to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," illustrates the broader implications of research on pyridine derivatives in environmental chemistry, particularly in the context of renewable energy and water purification technologies (Zong & Thummel, 2005).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-8-18(11-13)10-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHIPAUQALUPAC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate |
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